molecular formula C11H9BrClF3OS B14057817 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14057817
M. Wt: 361.61 g/mol
InChI Key: PZRXQEDVVSNGMG-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The bromomethyl and trifluoromethylthio groups can interact with various enzymes and receptors, leading to changes in their activity. The compound’s unique structure allows it to modulate different biological pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-(bromomethyl)phenyl)ethanone
  • 1-Bromo-4-(trifluoromethylthio)benzene
  • Trifluoromethyl ketones

Uniqueness

1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one stands out due to the combination of its functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)8-3-2-7(5-12)4-9(8)18-11(14,15)16/h2-4,6H,5H2,1H3

InChI Key

PZRXQEDVVSNGMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)CBr)SC(F)(F)F)Cl

Origin of Product

United States

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